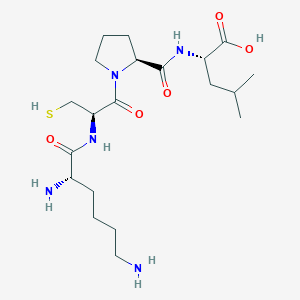
L-Leucine, L-lysyl-L-cysteinyl-L-prolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucine, L-lysyl-L-cysteinyl-L-prolyl- is a complex peptide compound composed of four amino acids: L-Leucine, L-Lysine, L-Cysteine, and L-Proline. This compound is characterized by its intricate structure, which includes multiple bonds, rotatable bonds, and functional groups such as carboxylic acids, amides, amines, hydroxyl groups, and thiols .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-lysyl-L-cysteinyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of L-Leucine, L-lysyl-L-cysteinyl-L-prolyl- may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
L-Leucine, L-lysyl-L-cysteinyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The thiol group in L-Cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Nucleophilic reagents like alkyl halides can react with amine groups under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of alkylated amines.
Aplicaciones Científicas De Investigación
L-Leucine, L-lysyl-L-cysteinyl-L-prolyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Leucine, L-lysyl-L-cysteinyl-L-prolyl- involves interactions with specific molecular targets and pathways:
L-Leucine: Activates the mTORC1 signaling pathway, promoting protein synthesis and muscle growth.
L-Lysine: Involved in calcium absorption and collagen synthesis.
L-Cysteine: Exhibits antioxidant properties and participates in redox reactions.
L-Proline: Contributes to the stability of collagen and other structural proteins.
Comparación Con Compuestos Similares
L-Leucine, L-lysyl-L-cysteinyl-L-prolyl- can be compared with other peptide compounds containing similar amino acids:
L-Leucine, L-tryptophyl-L-threonyl-L-threonyl-L-cysteinyl-L-glutaminyl-: Another complex peptide with different amino acid composition.
L-Leucine, L-tryptophyl-L-threonyl-L-threonyl-L-cysteinyl-L-glutaminyl-L-seryl-: Similar structure but includes additional amino acids.
Conclusion
L-Leucine, L-lysyl-L-cysteinyl-L-prolyl- is a multifaceted peptide with significant potential in various scientific fields. Its unique structure and diverse chemical properties make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
204859-20-1 |
|---|---|
Fórmula molecular |
C20H37N5O5S |
Peso molecular |
459.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H37N5O5S/c1-12(2)10-14(20(29)30)23-18(27)16-7-5-9-25(16)19(28)15(11-31)24-17(26)13(22)6-3-4-8-21/h12-16,31H,3-11,21-22H2,1-2H3,(H,23,27)(H,24,26)(H,29,30)/t13-,14-,15-,16-/m0/s1 |
Clave InChI |
PXISGUKMQOJHSV-VGWMRTNUSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



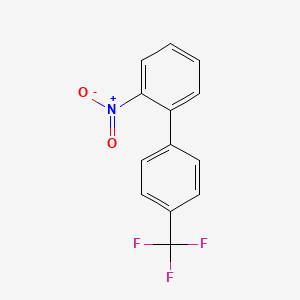



![1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine](/img/structure/B14241541.png)
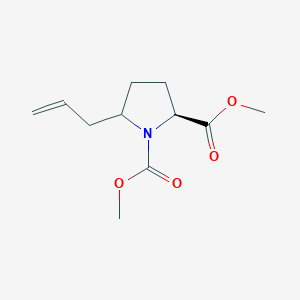
![1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B14241554.png)
![3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B14241557.png)
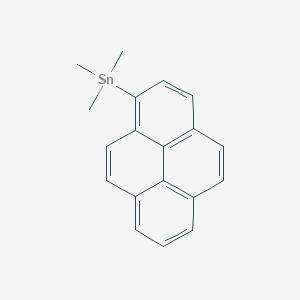
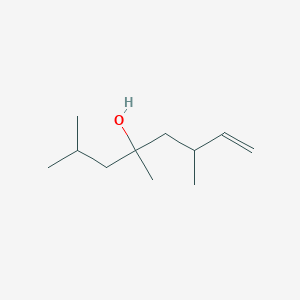
![Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14241578.png)
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)-](/img/structure/B14241592.png)
